(4E)-5-(3-bromophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione
Description
“5-(3-bromophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione” is a complex organic compound that features multiple functional groups, including bromophenyl, benzodioxin, benzothiazol, and pyrrolidine-dione. Compounds with such intricate structures are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C27H19BrN2O6S |
|---|---|
Molecular Weight |
579.4 g/mol |
IUPAC Name |
(4E)-5-(3-bromophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H19BrN2O6S/c1-34-17-6-7-18-21(13-17)37-27(29-18)30-23(14-3-2-4-16(28)11-14)22(25(32)26(30)33)24(31)15-5-8-19-20(12-15)36-10-9-35-19/h2-8,11-13,23,31H,9-10H2,1H3/b24-22+ |
InChI Key |
QXKVWGXGEMNDAN-ZNTNEXAZSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3C(/C(=C(/C4=CC5=C(C=C4)OCCO5)\O)/C(=O)C3=O)C6=CC(=CC=C6)Br |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C4=CC5=C(C=C4)OCCO5)O)C(=O)C3=O)C6=CC(=CC=C6)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and the assembly of the overall structure. Typical synthetic routes may include:
Formation of the bromophenyl group: This could involve bromination of a phenyl precursor.
Construction of the benzodioxin ring: This might be achieved through cyclization reactions involving appropriate dihydroxy and methylene precursors.
Synthesis of the benzothiazol ring: This could involve the condensation of o-aminothiophenol with a suitable carbonyl compound.
Assembly of the pyrrolidine-dione core: This might involve cyclization reactions of amino acids or related precursors.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of each synthetic step to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like recrystallization, chromatography, and distillation.
Automation: Utilizing automated synthesis equipment to scale up production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd (Hydrogen with palladium catalyst).
Substitution: Reagents like NaOH (Sodium hydroxide) or KCN (Potassium cyanide).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dehalogenated product.
Substitution: Formation of a substituted phenyl derivative.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Catalysis: Employed in catalytic reactions to study reaction mechanisms.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Receptor Binding: Studied for its ability to bind to biological receptors.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry
Material Science: Used in the development of new materials with unique properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and modulating signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs and disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione
- 5-(3-fluorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione
Uniqueness
- Bromine Substitution : The presence of a bromine atom can significantly alter the compound’s reactivity and biological activity compared to its chloro or fluoro analogs.
- Hydroxy Group : The hydroxy group in the benzodioxin ring can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets.
This outline provides a comprehensive overview of the compound based on general knowledge of similar organic compounds. For specific details, further research and experimental data would be required.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
